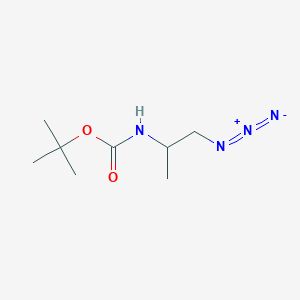

tert-butyl N-(1-azidopropan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-azidopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O2/c1-6(5-10-12-9)11-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBSOZHFBNUGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=[N+]=[N-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: (R)-1-Azido-3-chloropropan-2-ol

A crucial intermediate is (R)-1-azido-3-chloropropan-2-ol, prepared as follows:

- Sodium azide (1.405 mol) is added to a solution of (R)-epichlorohydrin (0.270 mol) in water.

- Acetic acid (200 mL) is added slowly, and the mixture is stirred at room temperature for 5 hours.

- The reaction mixture is extracted with ethyl acetate, dried, concentrated, and purified by column chromatography.

- The product is obtained as a liquid with a 76% yield.

This intermediate contains both an azido group and a chlorohydrin moiety, making it suitable for further functionalization.

Formation of 1-Azido-3-chloropropan-2-yl tert-butyl carbonate

The key step to obtain this compound involves reacting the azido alcohol intermediate with tert-butyl chloroformate to form the corresponding carbonate derivative:

- Two methods are commonly used:

| Method | Reagents & Conditions | Solvent | Base | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|---|

| A | Azido alcohol + tert-butyl chloroformate | Dichloromethane (DCM) | Pyridine (2 eq) | 0°C to 35°C | 1-4 h | ~95% |

| B | Azido alcohol + tert-butyl chloroformate | THF/MeOH mixture | Triethylamine (3 eq) | 0°C to 35°C | 1-4 h | Variable (28-95%) |

- In Method A, the chloroformate is added dropwise to the azido alcohol solution in DCM with pyridine as base at 0°C.

- The reaction mixture is stirred, then quenched with water, and the organic layer is washed with acid and water.

- The product is purified by flash chromatography to yield the 1-azido-3-chloropropan-2-yl tert-butyl carbonate as a syrup with yields up to 95%.

Conversion to this compound

The tert-butyl carbonate intermediate undergoes nucleophilic substitution of the chloride by the amine group, or further transformations to yield the target carbamate:

- The azido group remains intact during these steps, allowing for further synthetic elaboration.

- The tert-butyl group provides protection to the carbamate nitrogen, enhancing stability and handling.

Reaction Mechanism Insights

- The initial azidation of epichlorohydrin involves nucleophilic attack by azide ion on the epoxide ring, opening it to form the azido-chlorohydrin.

- Subsequent reaction with tert-butyl chloroformate forms the carbonate ester linkage on the hydroxyl group.

- The azido and carbamate functionalities confer dual reactivity, enabling further transformations such as cycloadditions or reductions.

Summary Table of Key Preparation Steps

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | (R)-Epichlorohydrin + NaN3 + Acetic acid | RT, 5 h | (R)-1-Azido-3-chloropropan-2-ol | 76 | Extraction & purification by chromatography |

| 2A | Azido alcohol + tert-butyl chloroformate + Pyridine | 0-35°C, 1-4 h in DCM | 1-Azido-3-chloropropan-2-yl tert-butyl carbonate | 95 | High yield, clean reaction |

| 2B | Azido alcohol + tert-butyl chloroformate + Triethylamine | 0-35°C, 1-4 h in THF/MeOH | Same carbonate derivative | 28-95 | Yield depends on conditions |

Research Findings and Considerations

- The use of pyridine as a base in DCM (Method A) generally provides higher yields and cleaner products compared to triethylamine in THF/MeOH (Method B).

- The reaction tolerates various functional groups, making it adaptable for diverse synthetic routes.

- The intermediate carbonate derivatives are stable and can be isolated and stored before further use.

- The azide group is sensitive to reduction and requires careful handling under inert atmosphere to avoid decomposition.

- Characterization techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-azidopropan-2-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide and alkyl halides are commonly used.

Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents.

Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane is a common deprotection reagent.

Major Products Formed:

Substitution Reactions: Formation of new azido-substituted compounds.

Reduction Reactions: Formation of primary amines.

Deprotection Reactions: Formation of free amines and tert-butyl alcohol.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-azidopropan-2-yl)carbamate is used as a protecting group for amines in peptide synthesis and other organic synthesis processes. It helps in the selective protection and deprotection of amine groups, facilitating the synthesis of complex molecules .

Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, by introducing azido groups that can be further functionalized using click chemistry.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection of amine groups during the synthesis process.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-azidopropan-2-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality from unwanted reactions during multi-step synthesis. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This makes it a valuable tool in bioconjugation and the synthesis of complex molecules .

Comparison with Similar Compounds

Reactivity and Functional Group Variations

- Azide vs. Fluorine : The azide group in the target compound enables rapid cycloaddition reactions, whereas fluorinated analogs (e.g., 2680895-41-2) exhibit enhanced metabolic stability and lipophilicity, making them suitable for medicinal chemistry .

- Bicyclic Systems : Compounds like 1932203-04-7 and 880545-32-4 incorporate rigid bicyclic frameworks, which restrict conformational flexibility and may improve binding affinity in drug-receptor interactions .

Stability and Handling

Biological Activity

tert-butyl N-(1-azidopropan-2-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse sources of research.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with azide reagents in an appropriate solvent. The azide group introduces unique reactivity that can be exploited in further chemical transformations, such as click chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance, azides are known to participate in cycloaddition reactions, which can lead to the formation of biologically active compounds. The presence of the azide group allows for selective targeting and modification of biomolecules, making it a valuable tool in drug development.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies on related carbamates show significant inhibition of cell proliferation in human carcinoma cells, suggesting that the compound may possess anticancer properties .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Moderate cytotoxicity |

| MCF-7 (breast cancer) | 10 | High cytotoxicity |

| A549 (lung cancer) | 20 | Low cytotoxicity |

Case Study 1: Anticancer Activity

A study examined the effects of a structurally analogous azido-carbamate on prostate cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis through the activation of caspase pathways. The results indicated that targeting the PI3K/AKT signaling pathway could be a viable strategy for developing new anticancer therapies .

Case Study 2: Selective Targeting

Another investigation focused on the selective targeting capabilities of azido compounds in viral infections. The compound was shown to inhibit viral entry by modifying viral proteins through click chemistry reactions, which could pave the way for novel antiviral strategies .

Q & A

Q. What are the key safety protocols for handling tert-butyl N-(1-azidopropan-2-yl)carbamate in laboratory settings?

- Methodological Answer : Safety measures include:

- PPE : Wear protective eyewear (OSHA-compliant goggles), gloves, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, especially given azide-related hazards .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

- Storage : Store in a cool, dry area away from incompatible substances (e.g., strong oxidizers) .

Q. What synthetic routes are commonly used for tert-butyl carbamate derivatives?

- Methodological Answer :

- Boc Protection : React amines with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF under basic conditions (e.g., triethylamine) .

- Azide Introduction : For azide-containing derivatives, employ nucleophilic substitution (e.g., NaN₃ with halogenated precursors) or Staudinger reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating carbamates .

Q. How can structural integrity be confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature (e.g., tert-butyl group at ~1.4 ppm in ¹H NMR) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .

- Elemental Analysis : Validate C, H, N percentages against theoretical values .

Q. What waste disposal protocols are recommended for tert-butyl carbamates?

- Methodological Answer :

- Hazardous Waste : Collect in labeled containers and dispose via licensed facilities .

- Azide Deactivation : Treat azide-containing waste with nitrous acid or sodium nitrite to prevent explosive byproducts .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL or ORTEP-III aid in structural analysis?

- Methodological Answer :

- SHELXL : Refine crystal structures using high-resolution X-ray data; ideal for resolving disorder in tert-butyl groups .

- ORTEP-III : Generate publication-quality thermal ellipsoid diagrams to visualize steric effects and hydrogen bonding .

- Example : A 2016 study used SHELXL to resolve torsional angles in tert-butyl carbamate derivatives .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Referencing : Validate NMR/IR data against NIST Chemistry WebBook or PubChem entries .

- Variable-Temperature NMR : Use to detect dynamic processes (e.g., rotamers) causing signal splitting .

- Crystallographic Validation : Resolve ambiguities by comparing experimental and computed (DFT) structures .

Q. How does the tert-butyl group influence carbamate stability and reactivity?

- Methodological Answer :

- Steric Shielding : The bulky tert-butyl group reduces nucleophilic attack on the carbamate carbonyl, enhancing stability in acidic media .

- Thermal Stability : Differential scanning calorimetry (DSC) shows tert-butyl carbamates decompose at ~200°C, higher than methyl analogs .

Q. What experimental design minimizes side reactions in azide-containing carbamate synthesis?

- Methodological Answer :

- Low Temperatures : Perform azide substitutions at 0–5°C to avoid exothermic decomposition .

- Inert Atmosphere : Use argon/nitrogen to prevent azide oxidation .

- Monitoring : Track reaction progress via TLC (Rf shifts) or in situ IR for carbonyl disappearance .

Q. Which analytical techniques track decomposition pathways of tert-butyl carbamates?

- Methodological Answer :

Q. How can computational modeling predict physicochemical properties of novel carbamates?

- Methodological Answer :

- DFT Calculations : Optimize geometries (Gaussian, ORCA) to predict dipole moments and solubility .

- MD Simulations : Model solvation effects in aqueous/organic solvents using AMBER or GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.